molecular formula C13H19N3O2 B2512607 N-isopropyl-6-morpholinonicotinamide CAS No. 866010-34-6

N-isopropyl-6-morpholinonicotinamide

Cat. No.: B2512607
CAS No.: 866010-34-6
M. Wt: 249.314
InChI Key: FFBPCIJXRSKLAX-UHFFFAOYSA-N
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Description

N-isopropyl-6-morpholinonicotinamide is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol It is characterized by the presence of an isopropyl group, a morpholine ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-6-morpholinonicotinamide typically involves the reaction of 6-chloronicotinic acid with isopropylamine and morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-6-morpholinonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-isopropyl-6-morpholinonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-isopropyl-6-morpholinonicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-6-piperidinonicotinamide
  • N-isopropyl-6-pyrrolidinonicotinamide
  • N-isopropyl-6-piperazinonicotinamide

Uniqueness

N-isopropyl-6-morpholinonicotinamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring enhances the compound’s solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

6-morpholin-4-yl-N-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10(2)15-13(17)11-3-4-12(14-9-11)16-5-7-18-8-6-16/h3-4,9-10H,5-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBPCIJXRSKLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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